3-(2-formylphenyl)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

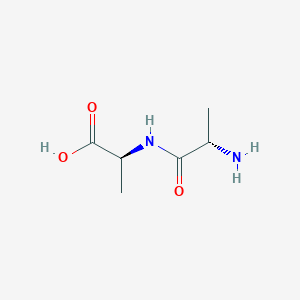

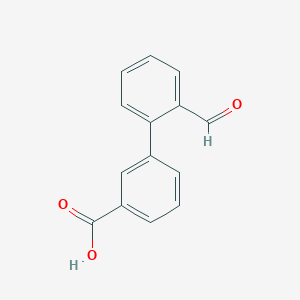

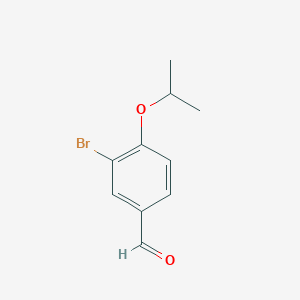

3-(2-formylphenyl)benzoic Acid is an organic compound with the molecular formula C14H10O3 . It is a derivative of benzoic acid, which is an aromatic carboxylic acid .

Synthesis Analysis

The synthesis of compounds similar to 3-(2-formylphenyl)benzoic Acid has been reported in the literature. For instance, a ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 3-(2-formylphenyl)benzoic Acid consists of a benzene ring attached to a carboxyl group and a formyl group . The average mass of the molecule is 226.227 Da .Scientific Research Applications

Materials Research and Pharmaceutical Applications

- Field : Materials Science and Pharmaceutical Industry .

- Application Summary : Benzoic acid (BA) derivatives, including “3-(2-formylphenyl)benzoic Acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

- Methods of Application : These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

- Results : Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .

Antioxidant Activity

- Field : Biochemistry .

- Application Summary : “3-(4-Formylphenyl)benzoic Acid” is a natural compound found in plants, such as the leaves of Eucalyptus globulus. It has been shown to have antioxidant activity .

- Methods of Application : The antioxidant activity of this compound is typically studied in vitro .

- Results : This compound can protect against hydrogen peroxide-induced lipid peroxidation .

Polymorphism Study

- Field : Crystallography .

- Application Summary : The effect of substitution on the benzoic acid ring on the polymorphism of phenylaminobenzoic acids was probed .

- Methods of Application : Five 3-methyl-2-(phenylamino)benzoic acids were synthesized. A preliminary polymorph screen led to one form for compounds 1–4 and three forms and a solvate for compound 5 .

- Results : It was found that conformational flexibility alone doesn’t lead to polymorphism, and substitution position and pattern are the real determinant of polymorphism in the investigated compounds .

Synthesis of 3-Hydroxymethylbenzoic Acid

- Field : Organic Chemistry .

- Application Summary : 3-Formylbenzoic acid is used in the synthesis of 3-hydroxymethylbenzoic acid via reduction .

- Methods of Application : The reduction process typically involves the use of a reducing agent such as sodium borohydride .

- Results : The reaction results in the conversion of the aldehyde group to a hydroxymethyl group .

Synthesis of Bicyclic cis-2-Azetidinone Derivatives

- Field : Medicinal Chemistry .

- Application Summary : 3-Formylbenzoic acid was used in the synthesis of bicyclic cis-2-azetidinone derivatives via Ugi 4-centre 3-component reaction .

- Methods of Application : The Ugi reaction is a multicomponent reaction involving an amine, a carbonyl compound (such as an aldehyde or ketone), an isocyanide, and a carboxylic acid .

- Results : The reaction results in the formation of bicyclic cis-2-azetidinone derivatives .

Synthesis of Porphyrin Capped with a Steroidal Superstructure

- Field : Bioorganic Chemistry .

- Application Summary : 3-Formylbenzoic acid was used in the synthesis of porphyrin capped with a steroidal superstructure bearing convergent hydroxy groups .

- Methods of Application : The synthesis typically involves the condensation of 3-formylbenzoic acid with a porphyrin derivative .

- Results : The reaction results in the formation of a porphyrin capped with a steroidal superstructure .

Raman Spectroscopic Studies

- Field : Physical Chemistry .

- Application Summary : Benzoic acid derivatives, including “3-(2-formylphenyl)benzoic Acid”, have been studied using Raman spectroscopy under pressure .

- Methods of Application : The study involves applying pressure to the benzoic acid derivatives and observing the changes in their Raman spectra .

- Results : The study provides insights into the influence of weak, non-bonded interactions in benzoic acid derivatives .

Multistep Synthesis

- Field : Organic Chemistry .

- Application Summary : Benzaldehyde, which can be derived from “3-(2-formylphenyl)benzoic Acid”, is used in a multistep synthesis process .

- Methods of Application : The synthesis process involves several steps, including the conversion of benzaldehyde to benzoin using thiamin as a catalyst, the oxidation of benzoin to benzil, and the condensation reaction of benzil with dibenzyl ketone .

- Results : The multistep synthesis process results in the production of complex organic molecules .

properties

IUPAC Name |

3-(2-formylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVOXGWJNSOFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374689 |

Source

|

| Record name | 3-(2-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-formylphenyl)benzoic Acid | |

CAS RN |

205871-52-9 |

Source

|

| Record name | 3-(2-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205871-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)